molecular formula C4H8ClNO B1435967 1-Methylazetidin-3-one hydrochloride CAS No. 1818847-43-6

1-Methylazetidin-3-one hydrochloride

Cat. No.: B1435967
CAS No.: 1818847-43-6
M. Wt: 121.56 g/mol
InChI Key: GALUYBXZFLBDAA-UHFFFAOYSA-N
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Description

1-Methylazetidin-3-one hydrochloride is a chemical compound with the molecular formula C₄H₈ClNO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylazetidin-3-one hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylazetidin-3-one with hydrochloric acid. The reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent decomposition of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and controlled environments to ensure high purity and yield. The process often includes steps such as purification through recrystallization and drying under vacuum conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Methylazetidin-3-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methylazetidin-3-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methylazetidin-3-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through pathways involving the formation of covalent bonds with target molecules, leading to changes in their chemical structure and activity .

Comparison with Similar Compounds

Uniqueness: 1-Methylazetidin-3-one hydrochloride is unique due to its specific reactivity and stability as a hydrochloride salt. This makes it particularly useful in reactions where controlled reactivity is required. Its hydrochloride form also enhances its solubility in polar solvents, making it more versatile for various applications .

Properties

IUPAC Name

1-methylazetidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO.ClH/c1-5-2-4(6)3-5;/h2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALUYBXZFLBDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818847-43-6
Record name 3-Azetidinone, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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